molecular formula C10H13N5O4 B602653 2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one CAS No. 686353-29-7

2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No. B602653
CAS RN: 686353-29-7
M. Wt: 272.21 g/mol
InChI Key: YKBGVTZYEHREMT-XOTKZIGKSA-N
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Description

“2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one” is a chemical compound with the molecular formula C10H13N5O5 . It is also known as Guanosine-13C-15N2 hydrate . This compound is an isotope labelled nucleoside analog of 2’-Deoxyguanosine.


Molecular Structure Analysis

The molecular weight of this compound is 286.22 g/mol . The InChI string representation of its structure is InChI=1S/C10H13N5O5/c11-10-13-7-4 (8 (19)14-10)12-2-15 (7)9-6 (18)5 (17)3 (1-16)20-9/h2-3,5-6,9,16-18H,1H2, (H3,11,13,14,19)/t3-,5+,6?,9-/m1/s1/i10+1,11+1,14+1 . The compound has 3 defined atom stereocenters .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 155 Ų and a complexity of 446 . It has 5 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 286.08909316 g/mol .

Scientific Research Applications

Tautomerism of Nucleic Acid Bases

Tautomerism, the ability of a chemical compound to exist in two (or more) interconvertible forms differing in the position of a proton, plays a crucial role in nucleic acid chemistry. The tautomeric forms of purines and pyrimidines influence DNA stability and mutations. In a study examining the tautomerism of nucleic acid bases, researchers found that environmental interactions could significantly alter tautomeric equilibria, potentially leading to spontaneous mutations. The study highlights the importance of understanding these equilibria for molecular biology and genetics (Person et al., 1989).

Soil Organic Nitrogen Chemistry

Purine and pyrimidine derivatives contribute to soil nitrogen content, playing critical roles in soil fertility and agricultural productivity. A review on the chemistry of soil organic nitrogen revealed that heterocyclic nitrogen compounds, including purines, represent a significant portion of soil nitrogen. This study underscores the ecological and agricultural significance of understanding nitrogenous compounds in soil (Schulten & Schnitzer, 1997).

Bioactive Nucleobase Analogues

Research into bioactive nucleobase analogues has demonstrated the medicinal chemistry potential of purine derivatives. Furanyl- or thienyl-substituted nucleobases and nucleosides show promising antiviral, antitumor, and antimicrobial activities. These findings suggest the potential for developing new therapeutic agents based on modified purine structures (Ostrowski, 2022).

Antioxidant Activity and Chemical Analysis

Purine derivatives are also explored for their antioxidant properties, critical in preventing oxidative stress-related diseases. Analytical methods for determining antioxidant activity highlight the significance of structural analysis in understanding the efficacy of such compounds (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

2-Deoxyguanosine-15N5, also known as 2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, is a stable isotope-labeled form of 2’-Deoxyguanosine

Mode of Action

It’s known that deoxyguanosine and its derivatives are incorporated into the dna molecule during replication . The presence of the 15N label allows for the tracking of the compound’s incorporation into DNA, providing a tool for studying DNA synthesis and repair mechanisms.

Biochemical Pathways

The biochemical pathways affected by 2-Deoxyguanosine-15N5 are likely those involved in DNA synthesis and repair. Deoxyguanosine is a component of DNA, and its derivatives can be incorporated into DNA during replication . The downstream effects of this incorporation can include changes in DNA structure and function, potentially influencing gene expression.

Pharmacokinetics

It’s known that stable isotopes like 15n have been incorporated into drug molecules as tracers for quantitation during the drug development process .

Biochemical Analysis

Biochemical Properties

2-Deoxyguanosine-15N5 interacts with various enzymes, proteins, and other biomolecules in the cell. It is involved in the metabolism of purine deoxyribonucleosides . The nature of these interactions is complex and multifaceted, involving both binding interactions and enzymatic transformations.

Cellular Effects

The effects of 2-Deoxyguanosine-15N5 on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, oxidative damage to 2′-deoxyguanosine produces 8-hydroxy-2′-deoxyguanosine (8-OHdG), which can cause G:C—T:A mispairing mutations, associated with the development and progression of tumors, cell ageing and some degenerative diseases .

Metabolic Pathways

2-Deoxyguanosine-15N5 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels. For instance, Deoxyguanosine kinase is a nuclear-encoded mitochondrial enzyme essential for the maintenance of mitochondrial DNA. It is predicted to have significant effects in the metabolism of purine deoxyribonucleosides .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves the protection of the hydroxyl groups on the sugar moiety, followed by the introduction of the azanyl group at the 2-position of the purine ring. The nitrogen-15 isotope is incorporated during the synthesis of the azanyl group. The final step involves deprotection of the hydroxyl groups to obtain the desired compound.", "Starting Materials": [ "Adenosine", "15N-ammonia", "Di-tert-butyl dicarbonate", "Triethylamine", "Methanol", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Acetic acid", "Methanesulfonic acid", "Tetrahydrofuran", "Sodium hydroxide" ], "Reaction": [ "Protection of the hydroxyl groups on adenosine using di-tert-butyl dicarbonate and triethylamine in methanol", "Introduction of the azanyl group at the 2-position of the purine ring using 15N-ammonia and hydrogen gas in the presence of palladium on carbon catalyst", "Deprotection of the hydroxyl groups using sodium borohydride and acetic acid in methanol", "Acid-catalyzed hydrolysis of the protecting groups using methanesulfonic acid in tetrahydrofuran", "Neutralization of the reaction mixture using sodium hydroxide to obtain the final product" ] }

CAS RN

686353-29-7

Molecular Formula

C10H13N5O4

Molecular Weight

272.21 g/mol

IUPAC Name

2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i11+1,12+1,13+1,14+1,15+1

InChI Key

YKBGVTZYEHREMT-XOTKZIGKSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C2[15N]=C([15NH]C3=O)[15NH2])CO)O

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

961-07-9 (unlabelled)

synonyms

2’-Deoxyguanosine-15N5;  9-(2-Deoxy-β-D-erythro-pentofuranosyl)guanine-15N5;  Deoxyguanosine-15N5;  Guanine Deoxyriboside-15N5;  NSC 22837-15N5

tag

Guanine Impurities

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 2
Reactant of Route 2
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 3
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 4
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 5
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 6
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

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